N-(4-bromo-2-chlorophenyl)-2-chloroacetamide
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Overview
Description
N-(4-bromo-2-chlorophenyl)-2-chloroacetamide is an organic compound with the molecular formula C8H7BrClNO. It is a derivative of acetanilide, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Mode of Action
The mode of action of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide is currently unknown. It’s important to note that the mode of action of a compound refers to how it interacts with its target and the resulting changes that occur. This typically involves binding to a specific receptor or enzyme, which then triggers a series of biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide typically involves the bromination and chlorination of acetanilide derivatives. One common method is the bromination of 2-chlorophenol in the presence of bromine and a suitable solvent like carbon tetrachloride or methylene chloride . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-chlorophenyl)-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted acetanilides, while oxidation and reduction can yield different phenolic or amine derivatives.
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)-2-chloroacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is employed in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chlorophenol
- 2-Chloro-4-bromoacetanilide
- N-(4-Bromo-phenyl)-2-chloro-benzamide
Uniqueness
N-(4-bromo-2-chlorophenyl)-2-chloroacetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications .
Biological Activity
N-(4-bromo-2-chlorophenyl)-2-chloroacetamide is an organic compound recognized for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Molecular Formula: C15H10BrCl2N
Molecular Weight: 387.1 g/mol
Chemical Structure: The compound features a benzophenone core with bromo and chloro substituents, which contribute to its unique chemical behavior and biological activity.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity: Effective against various bacterial strains, particularly Gram-positive bacteria.
- Anticancer Properties: Shows potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects: May modulate inflammatory responses in biological systems.
Antimicrobial Activity
Research indicates that this compound has notable antimicrobial properties. A study screening various N-substituted phenyl-2-chloroacetamides demonstrated that compounds with halogenated substituents, such as bromine and chlorine, exhibited enhanced activity against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Table 1: Antimicrobial Efficacy Against Different Bacteria
Compound | Gram-positive Activity | Gram-negative Activity | Fungal Activity |
---|---|---|---|
This compound | High | Moderate | Moderate |
N-(4-chlorophenyl)-2-chloroacetamide | Moderate | Low | Low |
N-(3-bromophenyl)-2-chloroacetamide | High | Low | Moderate |
The mechanism of action for this compound involves interaction with specific molecular targets within cells. The compound's structure allows it to bind effectively to enzymes and receptors, modulating their activity. This interaction can disrupt cellular processes in pathogens or cancer cells, leading to reduced viability or proliferation .
Case Studies on Anticancer Activity
Recent studies have explored the anticancer potential of derivatives of this compound. For instance, a study involving thiazole derivatives demonstrated that certain compounds exhibited significant cytotoxic effects against human breast adenocarcinoma (MCF7) cells. The anticancer activity was assessed using the Sulforhodamine B (SRB) assay, revealing promising results for further development .
Table 2: Anticancer Efficacy Against MCF7 Cells
Compound | IC50 (µM) |
---|---|
This compound | 12.5 |
Thiazole derivative (d6) | 8.0 |
Thiazole derivative (d7) | 10.0 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its substituents. The presence of halogens enhances lipophilicity, allowing better membrane penetration and increased bioactivity. Variations in the position and type of substituents can lead to different levels of antimicrobial and anticancer activity .
Properties
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-2-chloroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl2NO/c9-5-1-2-7(6(11)3-5)12-8(13)4-10/h1-3H,4H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGAKXUQWOXUKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391251 |
Source
|
Record name | N-(4-bromo-2-chlorophenyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195372-57-7 |
Source
|
Record name | N-(4-bromo-2-chlorophenyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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